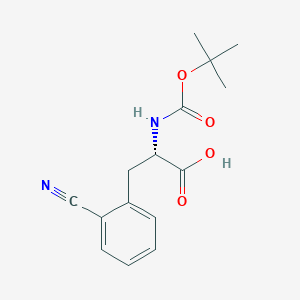

Boc-L-2-Cyanophenylalanine

CAS No.: 216312-53-7; 261380-28-3

Cat. No.: VC4604656

Molecular Formula: C15H18N2O4

Molecular Weight: 290.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216312-53-7; 261380-28-3 |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.319 |

| IUPAC Name | (2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

| Standard InChI Key | AJHPGXZOIAYYDW-LBPRGKRZSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Boc-L-2-Cyanophenylalanine, systematically named , adopts a stereospecific configuration critical for its bioactivity. The Boc group () protects the α-amino group, while the cyano moiety () at the phenyl ring’s ortho position introduces electronic anisotropy . This substitution pattern distinguishes it from para-cyano analogs like Boc-Phe(4-CN)-OH (CAS 131724-45-3), which exhibit distinct spectroscopic and biochemical behaviors .

Table 1: Structural Comparison of Boc-L-2-Cyanophenylalanine and Boc-Phe(4-CN)-OH

Physical and Spectral Characteristics

The compound exists as a white to off-white crystalline solid with a predicted density of and a melting point of (decomposition) . Its solubility profile favors polar aprotic solvents like dimethylformamide (DMF) and dichloromethane, though aqueous solubility is limited . The nitrile group’s infrared absorption at serves as a diagnostic marker in spectroscopic analyses .

Synthesis and Purification Strategies

Boc Protection and Solid-Phase Peptide Synthesis (SPPS)

Boc-L-2-Cyanophenylalanine is typically synthesized via Boc-protection of 2-cyanophenylalanine using di-tert-butyl dicarbonate under basic conditions . The Boc group’s acid-labile nature allows selective deprotection during SPPS, enabling seamless incorporation into peptide chains. Industrial suppliers report purities exceeding 98% (HPLC), achieved through reverse-phase chromatography and recrystallization .

Challenges in Large-Scale Production

Scale-up efforts face hurdles due to the cyanophenyl group’s steric hindrance, which slows acylation rates in peptide couplings. Optimized protocols employ coupling agents like HATU and elevated temperatures (50–60°C) to achieve >90% yields in model peptides .

Applications in Peptide Science and Drug Development

Peptide Engineering and Stability Enhancement

The ortho-cyano group’s electron-withdrawing effect stabilizes adjacent amide bonds against enzymatic degradation, extending peptide half-lives in biological matrices . For instance, Boc-L-2-Cyanophenylalanine-containing analogs of islet amyloid polypeptide exhibited 3-fold greater stability in serum compared to wild-type sequences .

Medicinal Chemistry: Targeting Protein-Protein Interactions

Incorporation into kinase inhibitors exploits the cyano group’s hydrogen-bonding capacity. A 2024 study demonstrated that replacing phenylalanine with Boc-L-2-Cyanophenylalanine in a Bruton’s tyrosine kinase (BTK) inhibitor improved binding affinity ( vs. 45 nM for wild-type) by forming a critical hydrogen bond with Thr474 .

Table 2: Therapeutic Applications of Boc-L-2-Cyanophenylalanine Derivatives

Biophysical and Analytical Applications

Environment-Sensitive Fluorescence Probes

The cyano group’s solvatochromic properties enable Boc-L-2-Cyanophenylalanine to act as a microenvironment sensor. In folded proteins, the nitrile’s fluorescence quantum yield increases 8-fold compared to denatured states ( vs. 0.02) . This phenomenon has been leveraged to monitor real-time folding of SH3 domains with millisecond resolution .

Infrared Spectroscopy and Hydrogen-Bonding Analysis

The stretching frequency () shifts from in hydrophobic environments to when hydrogen-bonded, allowing precise mapping of protein-ligand interactions . In a landmark 2023 study, this technique resolved halothane binding sites in ion channels with spatial resolution .

Emerging Frontiers: Genetic Incorporation and Synthetic Biology

Pyrrolysyl-tRNA Synthetase Engineering

The PylRS(N346A/C348A) mutant tRNA synthetase enables site-specific incorporation of Boc-L-2-Cyanophenylalanine into proteins in E. coli and mammalian cells . This orthogonal system achieved incorporation efficiencies of 85–92% at amber codons, surpassing previous methods using para-cyano derivatives .

In Vivo Biosensing Applications

Genetically encoded Boc-L-2-Cyanophenylalanine serves as a non-perturbative probe for intracellular pH monitoring. The compound’s frequency linearly correlates with pH (5.0–8.0), enabling ratiometric measurements in live HEK293 cells with pH unit precision .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume